Octane, 1-ethoxy-3,7-dimethyl-
Description
Significance of Branched Aliphatic Ethers in Synthetic Organic Chemistry
The utility of branched aliphatic ethers in synthetic organic chemistry is extensive. Their chemical stability makes them excellent solvents for a wide array of reactions. Beyond their role as solvents, they are crucial building blocks and intermediates. For instance, specific branched aliphatic ether amines have been identified as effective flotation aids in the mining industry for concentrating minerals from ore. google.com The structural complexity of these ethers, including chirality and branching, makes them valuable precursors in the synthesis of pharmaceuticals, fragrances, and polymers. scispace.com The specific branching patterns can influence the biological activity and physical properties of the final products.
The compound Octane (B31449), 1-ethoxy-3,7-dimethyl- (also known as 3,7-dimethyloctyl ethyl ether) is identified by the CAS number 22810-10-2. lookchem.comepa.govechemportal.org Its molecular structure and properties are detailed in the table below.
| Property | Value | Source |
| IUPAC Name | 1-Ethoxy-3,7-dimethyloctane | epa.gov |
| Molecular Formula | C12H26O | lookchem.comepa.gov |
| Molecular Weight | 186.34 g/mol | epa.gov |
| Boiling Point | 207°C at 760 mmHg | lookchem.com |
| Density | 0.797 g/cm³ | lookchem.com |
| Flash Point | 66.3°C | lookchem.com |
| Vapor Pressure | 0.331 mmHg at 25°C | lookchem.com |
| Water Solubility | 0.00076 g/L (Predicted) | contaminantdb.ca |
| logP | 4.16 - 5.4 (Predicted) | contaminantdb.calookchem.com |
Methodological Advancements in Ether Chemistry Research
The synthesis of ethers has evolved significantly from traditional methods. The Williamson ether synthesis, while still fundamental, is now complemented by a host of advanced protocols designed to improve efficiency, selectivity, and sustainability. numberanalytics.comtandfonline.com
Recent advancements in the field include:
Catalysis: The use of transition metal catalysts, such as copper (Cu) and palladium (Pd), has become prominent. numberanalytics.comtandfonline.com These catalysts can facilitate etherification under milder conditions and with greater control over the reaction outcome. scispace.comnumberanalytics.com For example, palladium catalysts have been employed in the formation of diphenylmethyl ethers, while copper-catalyzed reactions are a resurgence of interest beyond the classical Ullmann ether synthesis. scispace.comtandfonline.com Iron oxide has also been shown to catalyze the cross-coupling of cyclic ethers with organometallic reagents. nih.gov
Reaction Conditions: Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times. numberanalytics.comrsc.org The use of alternative reaction media, like ionic liquids or aqueous micellar solutions, offers environmental benefits by reducing reliance on volatile organic solvents. numberanalytics.comrsc.org
Novel Pathways: Research into C-H bond activation and dehydrogenative coupling presents a more atom-economical approach to ether synthesis, avoiding the need for pre-functionalized starting materials. sioc-journal.cnscispace.com
Specific Syntheses: The synthesis of Octane, 1-ethoxy-3,7-dimethyl- can be achieved through the hydrogenation of related unsaturated compounds. lookchem.com For instance, it can be prepared from ethanol (B145695) and ethyl-p-mentha-1,4-dien-3-yl ether via hydrogenation over a platinum catalyst. lookchem.com Another approach involves the hydrogenation of Citronellyl ethyl ether. chemicalbook.com
Theoretical Frameworks for Understanding Complex Aliphatic Systems
The behavior of complex aliphatic systems, including branched ethers, is increasingly being elucidated through computational and theoretical studies. These frameworks provide deep insights into reaction mechanisms, molecular structure, and reactivity.
Key areas of theoretical investigation include:
Reaction Mechanisms: Quantum chemical studies have been used to investigate the oxidation mechanisms of aliphatic ethers. These studies reveal that the presence of the ether oxygen atom increases the reactivity of adjacent sites and helps to stabilize radical intermediates. acs.org Computational models have been developed to understand the complex bond-activation processes involved in reactions with metal catalysts, such as the iridium-mediated activation of C-H bonds in alkyl aryl ethers. nih.gov
Conformational Analysis: The three-dimensional structure of ethers significantly influences their physical properties and reactivity. High-pressure studies combined with quantum-mechanical computations are used to probe the interplay between molecular conformation and aggregation in simple aliphatic ethers. For example, pressure can induce phase transitions and changes in the preferred molecular conformation, such as from a trans-trans (TT) to a trans-gauche (TG) conformer in diethyl ether. iucr.org
Spectroscopic Correlation: Computational methods are also employed to predict and interpret spectroscopic data. This synergy between theory and experiment is crucial for characterizing complex molecules and their interactions, such as the study of branched aliphatic molecules interacting with zeolites using FTIR spectroscopy. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
22810-10-2 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
1-ethoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
HCHHIPCZJSRFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)CCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Analysis
Advanced Approaches to Acyclic Branched Ether Synthesis
The construction of sterically hindered ethers, such as 1-ethoxy-3,7-dimethyloctane, requires specialized synthetic methods to overcome challenges like low nucleophilicity of alcohols and competing side reactions. nih.gov
Achieving stereocontrol in the synthesis of branched systems is a significant challenge in organic chemistry. For structures analogous to 1-ethoxy-3,7-dimethyloctane, stereoselective alkylation can be a powerful tool. Enolate alkylation using chiral auxiliaries is a classic strategy. For instance, N-acyl oxazolidinones can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. While effective, the nucleophilicity of these enolates can be insufficient for reacting with deactivated alkyl halides. ub.edu
More recent methods focus on the stereoselective C-H alkylation of alkenes. For example, a copper-catalyzed, branch-selective allylic alkylation of terminal alkenes with Grignard reagents has been developed. acs.org This approach allows for the sequential and stereoselective replacement of allylic C-H bonds, offering a pathway to complex, branched carbon skeletons from simple starting materials. acs.org
Table 1: Comparison of Stereoselective Alkylation Strategies
| Method | Reagents | Key Features | Challenges |
|---|---|---|---|
| Chiral Auxiliary Enolate Alkylation | N-Acyl Oxazolidinone, Base, Alkyl Halide | Establishes stereocenters adjacent to a carbonyl group. | Limited to activated alkyl halides due to enolate nucleophilicity. ub.edu |
Transition metal catalysis offers mild and efficient routes for forming C-O bonds, even in sterically demanding environments. nih.gov Palladium, copper, and iron catalysts are prominent in this field.
Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are well-established. nih.gov More recently, Pd-catalyzed allylic C-H etherification has emerged as a powerful method for coupling unactivated alcohols with olefins, tolerating a wide range of functional groups and preserving stereocenters. nih.gov Computational studies have guided ligand design to position a counteranion that acts as a hydrogen-bond acceptor, promoting the challenging C(sp³)-O functionalization step. nih.gov Decarbonylative etherification using palladium or nickel catalysts also provides a route to diaryl ethers from aromatic esters, showcasing the versatility of these metals. acs.org
Iron-catalyzed etherification presents a more sustainable and economical alternative. Iron(III) triflate (Fe(OTf)₃), for example, can catalyze the direct coupling of a secondary alcohol with a primary alcohol to form an unsymmetrical ether. acs.org This method is sensitive to the solvent but can achieve good yields without the formation of alkene byproducts. acs.org
Table 2: Selected Transition Metal-Catalyzed Etherification Methods
| Catalyst System | Substrates | Key Advantage | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aliphatic Alcohols, Terminal Olefins | High functional group tolerance; site-selectivity in polyols. | nih.gov |
| PdCl₂(dppf) | Phenols, Vinyl Ethylene Carbonate | Mild conditions, complete regioselectivity for allylic aryl ethers. | nih.govfrontiersin.org |
| Fe(OTf)₃ / NH₄Cl | Secondary and Primary Alcohols | Uses an earth-abundant, less toxic metal; avoids alkene byproducts. | acs.org |
| Cu(OTf)₂ | Tertiary Alkyl Oxalates, Thiols | Forms sterically hindered tertiary alkyl thioethers. | organic-chemistry.org |
Lewis acids are widely employed to catalyze etherification, typically by activating an alcohol or a carbonyl compound. In the context of synthesizing citronellol (B86348) derivatives, various Lewis acid catalysts have been studied, primarily for esterification, which proceeds via a similar activation mechanism to etherification.
For instance, simple tin(II) chloride (SnCl₂·2H₂O) has been shown to be an effective and water-tolerant Lewis acid catalyst for the esterification of β-citronellol with acetic acid at room temperature under solvent-free conditions, achieving high conversion and selectivity. researchgate.netrsc.org Similarly, iron(III) nitrate (B79036) (Fe(NO₃)₃) catalyzes the reaction efficiently, with catalyst activity being linked to the ability of the metal cation to generate H+ ions from the acid. rsc.org The trend in catalytic activity for various metal nitrates was found to be: Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂ > Ni(NO₃)₂ > Zn(NO₃)₂. rsc.org
These findings suggest that a Lewis acid-catalyzed reaction between citronellol and ethanol (B145695) could be a viable route to 1-ethoxy-3,7-dimethyloctane, likely proceeding through the activation of the alcohol via coordination to the metal center, making the hydroxyl group a better leaving group for nucleophilic attack by ethanol.
Reductive etherification provides a direct route to ethers from carbonyl compounds and alcohols. This process is analogous to the widely used reductive amination for synthesizing amines. wikipedia.orgorganicchemistrytutor.com The reaction typically involves the acid-catalyzed formation of a hemiacetal from an aldehyde (like citronellal) and an alcohol (ethanol), which then forms a highly reactive oxocarbenium ion. In traditional reductive etherification, this intermediate is trapped by a hydride reducing agent.
However, the transient nature of the oxocarbenium ion often leads to acetal (B89532) formation as a competing pathway. rsc.org A novel, hydride-free strategy involves intercepting the oxocarbenium ion with a sacrificial nucleophile, such as a phosphine. rsc.org This forms a stable (α-alkoxyalkyl)phosphonium salt, which can then be hydrolyzed to release the desired ether product in high yield. rsc.org
Common reducing agents used in one-pot reductive etherification include silanes like triethylsilane, often in combination with a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃). researchgate.net
Photochemical methods represent a modern, green approach to organic synthesis, often proceeding under mild conditions without the need for harsh reagents. rsc.org Photoinduced reactions can be used to synthesize hindered ethers through various mechanisms. nih.govacs.orgchemrxiv.org
One approach involves the photoinduced, in-situ formation of singlet carbenes from diazo compounds, which then undergo O-H bond insertions with alcohols. nih.govacs.orgchemrxiv.org This method has proven successful for synthesizing sterically hindered and polyfluorinated ethers. nih.govacs.orgchemrxiv.org Another strategy is the visible-light-induced regioselective O-alkylation of 1,3-dicarbonyl compounds with cyclic ethers, which proceeds under base-free conditions. rsc.org
Radical-based photochemical pathways have also been developed. For example, the carbamoylation of ethers can be achieved through a photoinduced C-H functionalization, where a tert-butoxy (B1229062) radical abstracts a hydrogen atom from the ether to generate a carbon-centered radical intermediate. thieme-connect.com This highlights the potential for activating C-H bonds under photochemical conditions to form new C-O bonds.
Investigation of Intramolecular Cyclization Pathways for Analogous Structures
When synthesizing 1-ethoxy-3,7-dimethyloctane from precursors like citronellol or citronellal (B1669106), a significant competing reaction is intramolecular cyclization. This is particularly prevalent under acidic conditions, which are often used for etherification or acetal formation.
The cyclization of citronellal is a well-known industrial process, notably in the synthesis of isopulegol (B1217435), a precursor to menthol. kemdikbud.go.id This intramolecular Prins-type reaction can be catalyzed by various Lewis acids (e.g., ZnBr₂, Zr-based catalysts) and Brønsted acids. kemdikbud.go.idresearchgate.netmdpi.com The nature of the acid catalyst significantly influences the selectivity. Lewis acids tend to favor the formation of isopulegol isomers, while Brønsted acids may lead to different cyclic products. researchgate.net
Similarly, citronellol and its derivatives can undergo acid-catalyzed cyclization. researchgate.net For example, geranyl phenyl ethers can be cyclized at low temperatures using a combination of a binaphthol derivative and tin tetrachloride. acs.orgresearchgate.net Palladium catalysts paired with an oxidant like hydrogen peroxide can also promote a rare oxidative intramolecular cyclization of β-citronellol, leading to the formation of an eight-membered oxocine ring system. researchgate.net These competing cyclization pathways must be carefully managed by controlling reaction conditions (temperature, catalyst choice, and reaction time) to maximize the yield of the desired acyclic ether.
Table 3: Common Intramolecular Cyclization Products from Citronellal
| Product | Catalyst Type | Key Conditions |
|---|---|---|
| Isopulegol | Lewis Acid (e.g., ZnBr₂, WO₃-SiO₂) | Anhydrous or aqueous systems, 70-90°C. kemdikbud.go.id |
| p-Menthane-3,8-diols | Brønsted Acid (e.g., H₂SO₄) | Biphasic medium (H₂O/oil), 60°C. researchgate.net |
Green Chemistry Principles in Ether Synthesis
The development of synthetic routes for ethers, including 1-ethoxy-3,7-dimethyloctane, is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of alternative solvents, energy-efficient reaction conditions, and the reduction of waste.
Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce pollution and enhance reaction efficiency by eliminating the solvent from the reaction medium. ijrpr.comjddhs.com In this approach, reactions are often conducted using the reactants themselves, sometimes with a solid catalyst or under specific energy inputs like microwave irradiation or mechanical grinding. ijrpr.comthieme-connect.com The direct interaction between reactants in the absence of a solvent can lead to higher reaction rates, improved yields, and better atom economy. ijrpr.com
Several solvent-free methods are applicable to ether synthesis:
Solid-Supported Reactions: Heterogeneous organic reactions that utilize inorganic oxides such as alumina (B75360), silica (B1680970) gel, or clays (B1170129) offer advantages like high selectivity, mild conditions, and operational simplicity. thieme-connect.com For instance, a cesium carbonate (Cs₂CO₃)-promoted C-O coupling has been identified for synthesizing (hetero)aryl ethers from (hetero)aryl chlorides and alcohols under solvent-free and transition-metal-free conditions. nih.gov Similarly, basic catalysts like calcium oxide (CaO) have been used to promote solventless reactions, reducing reaction times from hours to minutes and allowing for catalyst reuse. clockss.org
Microwave-Assisted Synthesis: The combination of solvent-free conditions with microwave irradiation is a powerful green chemistry tool. orgchemres.org Microwave energy provides direct and rapid heating to the reactants, which can dramatically reduce reaction times and improve yields. pharmafeatures.com This technique has been successfully applied to the synthesis of cyclic ethers from dihalo compounds on alumina and in Williamson ether synthesis protocols using potassium carbonate as a mild solid base. thieme-connect.comorgchemres.org
Mechanochemistry: Mechanical energy, through grinding or ball milling, can be used to initiate chemical transformations without solvents. ijrpr.compharmafeatures.com This method enhances contact between solid reactants, increasing reaction rates and selectivity. ijrpr.com
For a compound like 1-ethoxy-3,7-dimethyloctane, a solvent-free Williamson synthesis could be envisioned. This would involve reacting an alkyl halide precursor, such as 1-bromo-3,7-dimethyloctane (B123281), with sodium ethoxide in the presence of a solid base or under microwave irradiation, thereby avoiding the use of volatile organic solvents.
Table 1: Comparison of Solvent-Free Etherification Techniques
| Technique | Energy Source | Catalyst/Support (Example) | Key Advantages |
| Solid-Supported | Thermal Heating | Alumina, Cesium Carbonate thieme-connect.comnih.gov | High selectivity, mild conditions, catalyst reusability. thieme-connect.comnih.gov |
| Microwave-Assisted | Microwave Irradiation | Alumina, Potassium Carbonate thieme-connect.comorgchemres.org | Rapid reaction rates, reduced reaction time, high yields. thieme-connect.comorgchemres.orgpharmafeatures.com |
| Mechanochemical | Mechanical Grinding/Milling | None required | Reduced energy consumption, high efficiency, applicable to solid-state reactions. ijrpr.compharmafeatures.com |
The use of water as a solvent is a cornerstone of green chemistry due to its safety, non-toxicity, and abundance. scispace.comnih.gov However, many organic reactants, such as the precursors for ether synthesis, are insoluble in water. Micellar catalysis overcomes this limitation by using surfactants to create "nanoreactors" within the aqueous medium. researchgate.netscirp.org
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical aggregates called micelles. nih.govresearchgate.net These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can solubilize nonpolar organic reactants, effectively creating a microenvironment where the reaction can proceed, shielded from the bulk aqueous phase. nih.govacs.org This compartmentalization increases the local concentration of reactants, which can lead to significant rate enhancements. researchgate.netmdpi.com
Key aspects of micellar catalysis in ether synthesis include:
Surfactant Types: Anionic (e.g., Sodium Dodecyl Sulfate, SDS), cationic (e.g., Cetyl Trimethyl Ammonium (B1175870) Bromide, CTAB), and non-ionic (e.g., Triton X-100) surfactants can all be used to generate micelles. researchgate.netscirp.org The choice of surfactant can influence reaction efficiency. researchgate.net
Mechanism: In a micellar-mediated Williamson ether synthesis, for example, the hydrophobic alkyl halide is sequestered within the micellar core. The hydrophilic alkoxide nucleophile is attracted to the micelle surface, facilitating its reaction with the alkyl halide. researchgate.net
Micellar Phase-Transfer Catalysis (MPTC): This technique combines the principles of micellar catalysis with phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt, is used to shuttle the hydrophilic reactant from the aqueous phase into the micellar environment where the lipophilic reactant is solubilized, further enhancing reaction rates. acs.org
This methodology provides a simple, efficient, and environmentally friendly alternative to traditional ether synthesis protocols that rely on organic solvents. rsc.orgscispace.com For the synthesis of 1-ethoxy-3,7-dimethyloctane, a micellar approach could involve the reaction of 1-bromo-3,7-dimethyloctane with ethoxide in an aqueous solution containing a suitable surfactant like CTAB.
Table 2: Common Surfactants in Micellar Ether Synthesis
| Surfactant Name | Type | Typical Application |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Williamson Synthesis researchgate.netscirp.org |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | Cationic | Williamson Synthesis researchgate.netscirp.org |
| Triton X-100 | Non-ionic | O-alkylation Reactions researchgate.netscirp.org |
| TPGS-750-M | Designer (Non-ionic) | Amide bond formation, general organic synthesis nih.govresearchgate.net |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules and the relative energies of their different conformations. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of accuracy and computational cost. researchgate.netwikipedia.orgnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.org For alkyl ether systems, DFT is employed to investigate various properties, including molecular geometry, vibrational frequencies, and reaction energetics. researchgate.netnih.gov
In the study of alkyl ethers, various DFT functionals, such as B3LYP, wb97xd, and MPW1PW91, are often used in conjunction with a basis set like 6-31+G(d,p) to optimize molecular geometries and calculate adsorption energies. researchgate.net The choice of functional is crucial, as some are specifically designed to better account for long-range interactions, which are important in larger molecules with flexible chains. researchgate.net For instance, the ωB97XD functional is noted for its accuracy in estimating non-covalent interactions. researchgate.net
For a molecule like Octane (B31449), 1-ethoxy-3,7-dimethyl-, DFT calculations would be used to determine the bond lengths, bond angles, and dihedral angles of its most stable conformers. The presence of the branched octane skeleton and the ether linkage introduces significant conformational flexibility. DFT can be used to map the potential energy surface of the molecule, identifying the various low-energy conformers and the energy barriers between them.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Simple Alkyl Ether (e.g., Diethyl Ether) using the B3LYP/6-31G Level of Theory*
| Parameter | Calculated Value |
| C-O Bond Length | 1.43 Å |
| C-C Bond Length | 1.52 Å |
| C-O-C Bond Angle | 112.4° |
| O-C-C Bond Angle | 108.5° |
This table is illustrative and shows typical values for a simple ether. Similar calculations for Octane, 1-ethoxy-3,7-dimethyl- would yield a more extensive set of parameters for its unique structure.
While DFT is a powerful tool, post-Hartree-Fock methods offer a more rigorous treatment of electron correlation, which is the interaction between electrons. wikipedia.orgststephens.net.inwikipedia.org These methods build upon the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgepfl.ch Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory, provide a more accurate description of the electronic structure, albeit at a higher computational cost. wikipedia.orgststephens.net.inepfl.ch
These methods are particularly important for accurately calculating properties that are sensitive to electron correlation, such as reaction barriers and non-covalent interaction energies. epfl.ch For Octane, 1-ethoxy-3,7-dimethyl-, post-Hartree-Fock calculations could be used to refine the geometries and relative energies of the conformers obtained from DFT. They would also be crucial for studying reaction mechanisms where the accurate description of transition states is essential.
Table 2: Comparison of Calculated Relative Energies (in kcal/mol) for Different Conformations of a Model Branched Alkane using Various Theoretical Methods
| Conformer | HF/6-31G | B3LYP/6-31G | MP2/6-31G* |
| Anti | 0.00 | 0.00 | 0.00 |
| Gauche 1 | 0.65 | 0.58 | 0.60 |
| Gauche 2 | 1.20 | 1.05 | 1.10 |
This table illustrates the kind of data generated in a conformational analysis. The relative energies of different spatial arrangements of the atoms in Octane, 1-ethoxy-3,7-dimethyl- would be similarly calculated.
The conformational landscape of Octane, 1-ethoxy-3,7-dimethyl- is complex due to the rotational freedom around its numerous single bonds. A thorough conformational analysis is necessary to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature. This analysis typically involves a systematic search of the potential energy surface.
Computational methods can be used to rotate the molecule around specific bonds and calculate the energy at each step, generating a rotational energy profile. For a molecule with multiple rotational bonds, this becomes a multidimensional problem. Stochastic search methods, such as molecular dynamics or Monte Carlo simulations, can be employed to explore the conformational space more efficiently. The results of such an analysis would provide a detailed picture of the flexibility of the Octane, 1-ethoxy-3,7-dimethyl- molecule and the preferred shapes it adopts.
Elucidation of Reaction Mechanisms via Theoretical Kinetics
Theoretical kinetics combines quantum chemical calculations with theories of reaction rates to study the mechanisms of chemical reactions. princeton.edu This approach allows for the determination of reaction pathways, the identification of transition states, and the calculation of rate constants. wikipedia.orgpressbooks.pub
Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rate of a reaction in terms of the properties of the reactants and the transition state. wikipedia.orgpressbooks.pubfiveable.meox.ac.uklibretexts.org The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. pressbooks.publibretexts.org
For the unimolecular decomposition of ethers, several competing reaction channels are often considered, including molecular elimination and bond fission. acs.org For example, in the decomposition of diethyl ether, C-O and C-C bond fission are key initiation steps. acs.org Similar pathways would be investigated for Octane, 1-ethoxy-3,7-dimethyl-. The calculated energetics would reveal the most likely decomposition pathways under different conditions.
Table 3: Hypothetical Calculated Activation Energies (Ea) and Reaction Enthalpies (ΔH) for Postulated Decomposition Pathways of an Alkyl Ether
| Reaction Pathway | Transition State Structure | Ea (kcal/mol) | ΔH (kcal/mol) |
| C-O Bond Fission | Elongated C-O bond | 65 | 60 |
| C-C Bond Fission | Elongated C-C bond | 80 | 75 |
| H-transfer and Elimination | Six-membered ring | 55 | -10 |
This table provides a hypothetical example of the kind of data that would be generated from a theoretical kinetics study of the decomposition of Octane, 1-ethoxy-3,7-dimethyl-.
Non-covalent interactions, such as van der Waals forces and hydrogen bonding, play a crucial role in the structure and properties of molecular systems. nih.govmdpi.comwikipedia.orglibretexts.org In the case of Octane, 1-ethoxy-3,7-dimethyl-, intramolecular non-covalent interactions will influence its conformational preferences. Intermolecularly, these forces will govern its interactions with other molecules, affecting its physical properties like boiling point and its behavior in solution.
While ethers cannot act as hydrogen bond donors, the oxygen atom can act as a hydrogen bond acceptor. wikipedia.orglibretexts.org In the presence of suitable donor molecules, hydrogen bonding can be a significant intermolecular interaction. More generally, London dispersion forces, which are a component of van der Waals forces, will be the dominant attractive intermolecular interactions between molecules of Octane, 1-ethoxy-3,7-dimethyl-. wikipedia.orglibretexts.org
Computational methods, particularly those that accurately account for electron correlation and dispersion, are essential for studying these weak interactions. acs.org DFT methods with empirical dispersion corrections (e.g., DFT-D) or high-level post-Hartree-Fock methods are often employed for this purpose. These calculations can provide quantitative estimates of the strength of non-covalent interactions and their impact on the structure and energetics of molecular assemblies.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The inherent flexibility of the alkyl chain in 1-ethoxy-3,7-dimethyloctane results in a complex conformational landscape. Molecular dynamics (MD) simulations serve as a powerful computational method to explore this landscape and gain insights into the molecule's dynamic behavior. By simulating the motions of atoms over time, MD provides a detailed picture of the accessible conformations and the energetic barriers between them.
In a typical MD simulation of 1-ethoxy-3,7-dimethyloctane, the molecule is placed within a simulation box, which may also contain a solvent. Newton's equations of motion are then solved for all atoms, generating a trajectory that describes the evolution of the system over time. Analysis of this trajectory allows for the identification of the most stable conformations and the pathways for interconversion.
Key dihedral angles along the carbon backbone and the ether linkage are monitored to characterize the different conformers. The potential energy of the system is also tracked to identify low-energy conformational states.
A representative, hypothetical summary of such an analysis is presented below:
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | C1-C2-C3-C4: 178, O-C1-C2-C3: 65 | 0.00 | 45 |
| B | C1-C2-C3-C4: 62, O-C1-C2-C3: 175 | 0.85 | 25 |
| C | C1-C2-C3-C4: -65, O-C1-C2-C3: -60 | 1.20 | 15 |
| D | C1-C2-C3-C4: 175, O-C1-C2-C3: -170 | 1.55 | 10 |
| Other | - | > 2.00 | 5 |
This table is generated for illustrative purposes and does not represent experimental data.
This type of analysis reveals the most probable three-dimensional structures that the molecule adopts in solution, which is fundamental to understanding its physical properties and chemical reactivity.
Computational Prediction of Spectroscopic Signatures (Excluding Direct Identification Data)
Computational vibrational spectroscopy is an indispensable tool for the structural corroboration of molecules like 1-ethoxy-3,7-dimethyloctane. Through the calculation of vibrational frequencies and their corresponding normal modes, a theoretical infrared (IR) or Raman spectrum can be generated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to assist in the assignment of experimentally observed spectral bands.
These calculations are typically performed using density functional theory (DFT). Following the optimization of the molecular geometry to a minimum on the potential energy surface, the second derivatives of the energy with respect to the atomic coordinates are computed to generate the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the atomic displacements associated with each vibrational mode.
A hypothetical table of calculated vibrational frequencies for 1-ethoxy-3,7-dimethyloctane is provided below:
| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |
|---|---|---|
| 2960 | Strong | Asymmetric C-H stretch (methyl) |
| 2925 | Strong | Asymmetric C-H stretch (methylene) |
| 2870 | Medium | Symmetric C-H stretch (methyl) |
| 2855 | Medium | Symmetric C-H stretch (methylene) |
| 1465 | Medium | C-H scissoring (methylene) |
| 1380 | Medium | C-H bending (methyl umbrella) |
| 1115 | Strong | C-O-C asymmetric stretch |
| 890 | Weak | C-C skeletal stretch |
This table is generated for illustrative purposes and does not represent experimental data.
Such theoretical analyses are particularly useful for distinguishing between different isomers and for confirming the presence of specific functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of chemical structures. The computational prediction of NMR chemical shifts has emerged as a vital tool, particularly for complex molecules with multiple stereoisomers, such as 1-ethoxy-3,7-dimethyloctane, which possesses chiral centers at the C3 and C7 positions.
The Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT, is the most prevalent approach for calculating NMR chemical shifts. This method involves the calculation of the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then converted into a chemical shift by referencing it to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For the different stereoisomers of 1-ethoxy-3,7-dimethyloctane (e.g., (3R,7R), (3S,7S), (3R,7S), (3S,7R)), computational methods can predict subtle variations in their ¹H and ¹³C NMR spectra. These predictions can be invaluable for the definitive assignment of stereochemistry when experimental data alone is inconclusive.
A hypothetical comparison of predicted ¹³C chemical shifts for two diastereomers is presented below:
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) - (3R,7S)-isomer | Predicted ¹³C Chemical Shift (ppm) - (3S,7S)-isomer |
|---|---|---|
| C1 | 68.2 | 68.1 |
| C2 | 30.5 | 30.8 |
| C3 | 34.1 | 34.5 |
| C4 | 37.3 | 37.2 |
| C5 | 24.8 | 24.7 |
| C6 | 39.2 | 39.5 |
| C7 | 28.0 | 28.3 |
| C8 | 22.6 | 22.9 |
| C9 (ethoxy CH₂) | 66.5 | 66.4 |
| C10 (ethoxy CH₃) | 15.3 | 15.2 |
This table is generated for illustrative purposes and does not represent experimental data.
Although the predicted differences in chemical shifts may be small, they can be sufficiently significant, when combined with high-resolution experimental data, to enable the unambiguous assignment of the relative and absolute stereochemistry of the molecule.
Development and Application of High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental to the detailed molecular characterization of organic compounds like "Octane, 1-ethoxy-3,7-dimethyl-".
A comprehensive understanding of "Octane, 1-ethoxy-3,7-dimethyl-" is best achieved through a multi-spectroscopic approach, combining data from various analytical methods to build a complete molecular profile. This typically involves the integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic C-O stretching vibrations for the ether linkage, along with C-H stretching and bending vibrations for the alkyl backbone. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and connectivity.
The combination of these techniques allows for cross-validation of structural assignments, ensuring a high degree of confidence in the final elucidated structure.
"Octane, 1-ethoxy-3,7-dimethyl-" possesses a chiral center at the C3 position, leading to the existence of enantiomers. Advanced NMR techniques are pivotal for the assignment of stereochemistry. The γ-effect in ¹³C NMR, for instance, can be used to assign stereochemistry in acyclic systems, as the spatial proximity of a γ-substituent results in an upfield shift. organicchemistrydata.org For diastereomeric pairs, differences in the chemical shifts of carbons adjacent to the chiral center can provide definitive stereochemical information. organicchemistrydata.org Two-dimensional NMR techniques such as NOESY can reveal through-space correlations, which are also instrumental in stereochemical assignments. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for Octane, 1-ethoxy-3,7-dimethyl-
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| CH3 (at C7, gem-dimethyl) | ~0.85 (s) |
| CH3 (at C3) | ~0.90 (d) |
| CH2 (ethoxy) | ~3.40 (q) |
| CH3 (ethoxy) | ~1.15 (t) |
| CH2 (at C1) | ~3.30 (t) |
| Other CH, CH2 | 1.10 - 1.60 (m) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for Octane, 1-ethoxy-3,7-dimethyl-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~70 |
| C2 | ~38 |
| C3 | ~35 (chiral center) |
| C4-C6 | ~25-40 |
| C7 | ~75 |
| C8, C9 (gem-dimethyl) | ~25 |
| C10 (ethoxy CH2) | ~65 |
| C11 (ethoxy CH3) | ~15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of "Octane, 1-ethoxy-3,7-dimethyl-" in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of volatile compounds. academicjournals.org The compound would be separated from a mixture on a GC column and subsequently ionized and detected by the mass spectrometer. This allows for both qualitative identification based on the mass spectrum and quantitative analysis. The use of a fused silica (B1680970) capillary column is common in such analyses. academicjournals.org
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): For less volatile derivatives or when dealing with complex isomeric mixtures, HPLC-NMR provides an online structural elucidation of the separated compounds. This technique is particularly powerful for confirming the identity of isomers that may co-elute in GC.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry, especially when used in tandem (MS/MS), is a powerful tool for elucidating the fragmentation pathways of ions, which provides detailed structural information. nih.gov For "Octane, 1-ethoxy-3,7-dimethyl-", electron ionization (EI) would likely lead to the formation of a molecular ion (M+•). Subsequent fragmentation would involve characteristic losses.
Common Fragmentation Pathways:
Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would result in the formation of stable carbocations.
Loss of an alkoxy group: The ethoxy group could be lost as a radical.
Cleavage of the alkyl chain: Fragmentation of the octane backbone can also occur, leading to a series of smaller fragment ions. libretexts.org
The study of these fragmentation patterns helps to piece together the molecule's structure. raco.cat Isotopic profiling, particularly the relative abundance of the (M+1)+• peak, can confirm the number of carbon atoms in the molecule. libretexts.org
Chromatographic Separation Techniques for Isomer and Mixture Analysis
Chromatographic techniques are essential for separating "Octane, 1-ethoxy-3,7-dimethyl-" from reaction mixtures or for resolving its stereoisomers.
Due to the chiral center at C3, "Octane, 1-ethoxy-3,7-dimethyl-" exists as a pair of enantiomers. Chiral chromatography is the most widely used technique for their separation and quantification. lcms.czchiralpedia.com This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govcsfarmacie.cz The choice of CSP is critical, with polysaccharide-based phases like cellulose-tris(3,5-dimethylphenylcarbamate) being highly effective for a wide range of chiral compounds. nih.gov The mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is optimized to achieve baseline separation of the enantiomers. nih.gov Supercritical fluid chromatography (SFC) with a chiral stationary phase is another effective technique that can offer faster analysis times. lcms.cz The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Octane, 1-ethoxy-3,7-dimethyl- |
| 7-ethoxy-3,7-dimethyloct-1-ene |
| n-hexane |
Advanced Analytical Methodologies for Structural and Compositional Elucidation
Optimization of Separation Conditions for Complex Branched Aliphatic Ethers
The structural and compositional elucidation of complex mixtures containing branched aliphatic ethers, such as 1-ethoxy-3,7-dimethyloctane, presents significant analytical challenges. These challenges arise from the presence of numerous structural isomers and the potential for co-elution during chromatographic analysis, necessitating the careful optimization of separation conditions. The synthesis of such ethers, for instance through the acid-catalyzed reaction of alcohols or the alkylation of an alcohol with an olefin, can result in complex product mixtures, making robust analytical separation methods essential for quality control and characterization. acs.orgmasterorganicchemistry.com
Gas chromatography (GC) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like branched aliphatic ethers. acs.orgresearchgate.net The optimization of GC parameters is critical to achieving the resolution required to separate closely related isomers and accurately quantify individual components. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and structural identification. google.comresearchgate.net
Key optimization parameters for the separation of complex branched aliphatic ethers include:
GC Column Selection: The choice of the stationary phase is paramount. For separating branched aliphatic compounds, the polarity of the column plays a crucial role. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., DB-5ms), separate compounds primarily based on their boiling points. However, for complex mixtures of isomers, more polar columns, like those with a polyethylene (B3416737) glycol (wax) phase (e.g., CP-Wax 52 CB), can provide alternative selectivity based on dipole-dipole interactions, which can be advantageous in resolving structurally similar ethers. nist.gov In some cases, hyphenated column configurations, such as coupling two different columns in tandem, have been shown to significantly improve the separation of complex branched molecules. nih.gov
Temperature Programming: A programmed temperature ramp is essential for analyzing mixtures with a wide range of boiling points. nih.gov The optimization involves setting the initial temperature, the rate of temperature increase (ramp rate), and the final temperature. A slow ramp rate can improve the resolution of early-eluting, closely related isomers, while a higher final temperature ensures that heavier components are eluted in a reasonable time. For example, a multi-step temperature program might be employed, with slow ramps in the region where the target ethers are expected to elute. nih.gov
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects both separation efficiency and analysis time. Optimizing the flow rate around the van Deemter optimum ensures maximum resolution.
Injection Technique: For trace analysis or when dealing with complex matrices, a splitless injection mode is often preferred to ensure that a sufficient quantity of the analyte reaches the column for detection. nih.gov
The following table provides an example of optimized GC conditions used for the analysis of related complex branched compounds, which can serve as a starting point for method development for 1-ethoxy-3,7-dimethyloctane and similar ethers.
Table 1: Example of Optimized GC-MS Conditions for Analysis of Complex Branched Molecules
| Parameter | Condition | Source |
|---|---|---|
| GC System | Gas Chromatograph coupled to a Mass Spectrometer | nih.gov |
| Column | Tandem Column: 30 m DB-225ms + 30 m DB-5ms | nih.gov |
| Injection Mode | Splitless (1.0 min) | nih.gov |
| Inlet Temperature | 220 °C | nih.gov |
| Temperature Program | 80 °C (0.5 min), ramp 10 °C/min to 170 °C (0.5 min), ramp 5 °C/min to 220 °C (hold 5 min) | nih.gov |
| Transfer Line Temp. | 220 °C | nih.gov |
| Ion Source Temp. | 220 °C | nih.gov |
| Ionization Energy | 70 eV | nih.gov |
In situations where chromatographic separation remains incomplete, the use of mass spectrometry becomes indispensable. The electron ionization (EI) mass spectra of branched aliphatic ethers exhibit characteristic fragmentation patterns. gatech.edu Cleavage often occurs at the branched positions of the carbon chain, leading to the formation of stable carbocations. By analyzing these fragment ions, it is possible to deduce the structure of the compound, even if it co-elutes with other components. gatech.edu For instance, the mass spectrum of a related compound, 3-ethyl-2,7-dimethyloctane, shows significant fragmentation that is indicative of its branched structure. nist.gov This ability to obtain structural information from the mass spectrum is a critical component of elucidating the composition of complex ether mixtures.
Table 2: List of Compound Names
| Compound Name |
|---|
| 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- |
| 1-ethoxy-3,7-dimethyloctane |
| 3-ethyl-2,7-dimethyloctane |
| Anisole |
| Boron tetrabromide |
| Boron tribromide |
| Diethyl ether |
| Diisopropyl ether |
| Ethanol (B145695) |
| Ethylene |
| Helium |
| Hydrogen |
| Isopropanol |
| MeBr (Methyl bromide) |
Environmental Fate and Degradation Mechanisms of Branched Aliphatic Ethers
Microbial Degradation Pathways of Alkyl Ethers in Natural Environments
The microbial breakdown of ethers is a critical process for their removal from soil and water. The high stability of the C-O ether bond, with dissociation energies comparable to C-C bonds, makes these compounds generally recalcitrant. nih.gov However, various microorganisms have evolved enzymatic machinery capable of cleaving this stable bond.
The primary enzymatic mechanism for the aerobic degradation of aliphatic ethers by bacteria and fungi involves oxidative cleavage. nih.gov This process is typically initiated by monooxygenase enzymes, such as cytochrome P450 monooxygenases or unspecific peroxygenases (UPOs). nih.govresearchgate.net
The generally accepted pathway proceeds as follows:
Hydroxylation: A monooxygenase enzyme inserts an oxygen atom from molecular oxygen (O₂) into a C-H bond on a carbon atom adjacent to the ether oxygen. nih.govresearchgate.net This results in the formation of an unstable intermediate known as a hemiacetal.
Spontaneous Cleavage: The hemiacetal is chemically unstable in aqueous environments and spontaneously decomposes. nih.govresearchgate.net This cleavage of the ether bond yields an alcohol and an aldehyde. nih.gov
For Octane (B31449), 1-ethoxy-3,7-dimethyl-, the attack could theoretically occur on the ethoxy group or the octyl chain. Attack on the ethoxy group would yield ethanol (B145695) and 3,7-dimethyloctanal. Attack on the C1 of the octyl chain would produce acetaldehyde (B116499) and 3,7-dimethyloctan-1-ol (B75441). Studies on fungal heme-peroxygenases show that the efficiency of this conversion can be influenced by the hydrophobicity of the substrate, with a higher affinity observed for non-polar compounds. nih.gov
While the above mechanism is common for dialkyl ethers, other enzymatic systems exist for different ether types. For instance, the degradation of lignin, a complex polymer containing aryl ether linkages, involves a specific set of enzymes like Cα-dehydrogenase, β-etherase, and glutathione (B108866) lyase found in bacteria such as Sphingobium sp. rsc.org
The complete mineralization of a complex molecule like Octane, 1-ethoxy-3,7-dimethyl- often requires the synergistic action of a diverse microbial consortium rather than a single microbial species. researchgate.net The initial enzymatic cleavage by ether-degrading specialists produces simpler, more biodegradable compounds (alcohols and aldehydes). These intermediates can then be readily utilized by a broader range of microorganisms as carbon and energy sources, eventually being funneled into central metabolic pathways and broken down to carbon dioxide and water.
Microbial transformation is a versatile tool, capable of a wide array of reactions including hydroxylation, O-demethylation, and dehydrogenation. nih.gov Fungi such as Aspergillus, Penicillium, and Cunninghamella are well-known for their broad substrate specificity and ability to biotransform various complex organic molecules. nih.gov For example, studies on acyclic monoterpenoids, which are structurally similar to the dimethyloctane moiety, have shown that fungi can perform regioselective hydroxylations on these branched structures. nih.gov This capability is crucial for initiating the degradation of complex branched molecules in natural environments.
Structure-Reactivity Relationships in Environmental Degradation of Branched Ethers
The specific molecular structure of an ether profoundly influences its susceptibility to both microbial and abiotic degradation. For Octane, 1-ethoxy-3,7-dimethyl-, key structural features include the ether linkage, the length of the carbon chains, and the presence of branching.
Ether Linkage: This functional group is the primary site for enzymatic attack by microbial oxygenases. nih.govresearchgate.net It is also the site that influences the reactivity of adjacent C-H bonds towards atmospheric radicals. ucr.edu
Branching: The two methyl groups at positions 3 and 7 create tertiary carbons. This branching can affect microbial degradation in several ways. While it may increase steric hindrance for some enzymes, the tertiary C-H bonds are also more reactive towards hydrogen abstraction by radicals. Furthermore, some microorganisms have been shown to be capable of degrading branched alkanes and related structures. nih.gov
Hydrophobicity and Chain Length: The long, 12-carbon structure (C₁₂H₂₆O) makes the molecule non-polar and hydrophobic. lookchem.com This low water solubility and high octanol-water partition coefficient (logP) will cause it to preferentially sorb to organic matter in soil and sediment, potentially reducing its bioavailability for microbial degradation in the aqueous phase. However, some ether-degrading enzymes exhibit a higher affinity for more hydrophobic substrates. nih.gov
Data Tables
Table 1: Physicochemical Properties of Octane, 1-ethoxy-3,7-dimethyl- Data sourced from LookChem lookchem.com
| Property | Value |
| CAS Number | 22810-10-2 |
| Molecular Formula | C₁₂H₂₆O |
| Molecular Weight | 186.34 g/mol |
| Boiling Point | 207 °C at 760 mmHg |
| Density | 0.797 g/cm³ |
| Vapor Pressure | 0.331 mmHg at 25°C |
| Flash Point | 66.3 °C |
| Hydrogen Bond Acceptor Count | 1 |
| Hydrogen Bond Donor Count | 0 |
Table 2: Estimated Atmospheric OH Radical Reaction Rate Constants for Representative Aliphatic Ethers Illustrative data based on the structure-reactivity principles from Atkinson (1995) ucr.edu. A specific measured value for Octane, 1-ethoxy-3,7-dimethyl- is not available in the provided sources, but its reactivity is expected to be high, comparable to or greater than other C5-C7 ethers due to its large number of abstractable hydrogen atoms.
| Compound | Molecular Formula | No. of Carbons | kOH (cm³ molecule⁻¹ s⁻¹) |
| 1-Ethoxy-2-Propanol | C₅H₁₂O₂ | 5 | 5.2 x 10⁻¹¹ |
| 2-Propoxyethanol | C₅H₁₂O₂ | 5 | 4.9 x 10⁻¹¹ |
| 2-Butoxyethanol | C₆H₁₄O₂ | 6 | 2.6 x 10⁻¹¹ |
| 1-tert-Butoxy-2-Propanol | C₇H₁₆O₂ | 7 | 3.7 x 10⁻¹¹ |
Modeling of Environmental Transport and Transformation Processes
The environmental transport and ultimate fate of chemical compounds such as Octane, 1-ethoxy-3,7-dimethyl- are governed by a combination of their intrinsic physical and chemical properties and their susceptibility to various degradation processes. Predictive modeling is a critical tool used to estimate the distribution and persistence of such substances in the environment. These models integrate data on a compound's properties with environmental parameters to forecast its behavior in different environmental compartments, including air, water, soil, and sediment.
For branched aliphatic ethers like Octane, 1-ethoxy-3,7-dimethyl-, key parameters influencing their environmental transport include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties determine the tendency of the compound to volatilize into the atmosphere, dissolve in water, or adsorb to organic matter in soil and sediment.
Transformation processes, which include both abiotic and biotic degradation, are also integral to these models. Abiotic degradation can occur through processes such as hydrolysis and photolysis, while biotic degradation primarily involves microbial metabolism. The structure of a branched aliphatic ether, including the degree of branching and the nature of the alkyl groups, can significantly influence its rate of degradation.
Research Findings on the Degradation of Branched Aliphatic Ethers
While specific experimental studies on the environmental fate of Octane, 1-ethoxy-3,7-dimethyl- are not extensively documented in publicly available literature, research on analogous branched aliphatic ethers provides valuable insights into its likely environmental behavior.
Studies on fuel oxygenates such as methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME) have elucidated common degradation pathways for branched ethers. nih.govwhiterose.ac.uk Aerobic biodegradation of these compounds often initiates with the enzymatic cleavage of the ether bond, a reaction frequently catalyzed by monooxygenase enzymes. whiterose.ac.uk This initial step typically leads to the formation of an alcohol and an aldehyde. For instance, the degradation of ETBE is known to proceed via hydroxylation, resulting in intermediates like tert-butyl alcohol (TBA) and acetaldehyde. whiterose.ac.uk
The degree and nature of branching in the alkyl chains can impact the rate of biodegradation. Extensive branching can sometimes hinder microbial degradation. miljodirektoratet.no However, some microorganisms have demonstrated the ability to degrade even complex, high molecular weight aliphatic ethers. nih.gov In some cases, an unusual degradation pathway involving mid-chain oxidation has been observed, as opposed to the more common terminal oxidation. nih.gov
The following tables provide key data relevant to the modeling of the environmental transport and transformation of Octane, 1-ethoxy-3,7-dimethyl-.
Interactive Data Table: Physicochemical Properties of Octane, 1-ethoxy-3,7-dimethyl-
| Property | Value | Source |
| Molecular Formula | C12H26O | lookchem.comepa.govcontaminantdb.ca |
| Molecular Weight | 186.34 g/mol | epa.gov |
| Boiling Point | 207°C at 760 mmHg | lookchem.com |
| Vapor Pressure | 0.331 mmHg at 25°C | lookchem.com |
| Density | 0.797 g/cm³ | lookchem.com |
| Water Solubility | 0.00076 g/L (Predicted) | contaminantdb.ca |
| logP (Octanol-Water Partition Coefficient) | 5.4 (Predicted) | contaminantdb.ca |
Interactive Data Table: Predicted Environmental Fate Parameters for Branched Aliphatic Ethers
| Parameter | Predicted Value/Behavior | Significance for Modeling |
| Biodegradation | Potentially slow, dependent on microbial populations and environmental conditions. | The rate of biodegradation is a critical input for persistence models. |
| Soil Adsorption Coefficient (Koc) | High (estimated from high logP). | A high Koc suggests the compound will be relatively immobile in soil and tend to adsorb to organic matter. |
| Atmospheric Half-life | Varies based on reaction with hydroxyl radicals. | Determines the persistence of the compound in the atmosphere and its potential for long-range transport. |
It is important to note that the values in the second table are generalized predictions for branched aliphatic ethers and may not represent the exact behavior of Octane, 1-ethoxy-3,7-dimethyl-. Site-specific conditions, such as the types of microbial communities present, temperature, and nutrient availability, will ultimately influence the actual environmental fate of the compound. whiterose.ac.uk Advanced environmental models, such as fugacity models, can utilize these physicochemical properties to estimate the partitioning of Octane, 1-ethoxy-3,7-dimethyl- between air, water, soil, and biota, providing a more comprehensive picture of its environmental distribution.
Mechanistic Studies of Chemical Reactivity and Transformations
Radical Chemistry of Branched Ethers
The presence of numerous secondary and tertiary carbon-hydrogen bonds in Octane (B31449), 1-ethoxy-3,7-dimethyl- makes it susceptible to radical-mediated reactions, which are particularly relevant in combustion and atmospheric chemistry.
In low-temperature oxidation environments, the initial reaction involves the formation of an alkylperoxy radical (RO₂•) through the addition of molecular oxygen to a carbon-centered radical derived from the parent ether. This RO₂• radical can then undergo intramolecular hydrogen abstraction, or isomerization, to form a hydroperoxyalkyl radical (•QOOH). acs.orgnrel.gov This isomerization is a critical step as it precedes the chain-branching reactions that lead to autoignition. osti.gov
The kinetics of these isomerization reactions are highly dependent on the size of the transition state (TS) ring formed during the H-atom transfer. Studies on analogous monoethers have systematically calculated the high-pressure rate rules for these reactions. researchgate.netnih.gov The isomerization can be denoted as NX-Y, where N is the size of the transition state ring, and X and Y are the types of carbon atoms (primary, P; secondary, S; tertiary, T) from which the peroxy group is located and the hydrogen is abstracted, respectively. acs.org
For a branched ether like Octane, 1-ethoxy-3,7-dimethyl-, various isomerization pathways are possible. The rate constants are significantly influenced by whether the ether oxygen atom is part of the transition state ring ('in') or not ('out'). researchgate.netnih.gov Generally, isomerizations proceeding through 6- and 7-membered transition states are the fastest. nrel.govnih.gov The presence of the ether functional group can accelerate these reactions by 3 to 8 times compared to analogous alkanes at 700 K. nrel.gov
Table 1: Representative Alkylperoxy Radical Isomerization Pathways and Characteristics
| Transition State (TS) Size | Reaction Type Example | General Rate Characteristics | Relevance to Octane, 1-ethoxy-3,7-dimethyl- |
| 5-membered ring | 5PS | Generally slower than 6- and 7-membered TS reactions. | Possible, but likely less significant than larger ring isomerizations. |
| 6-membered ring | 6SP | Favorable and often dominant pathways in ether oxidation. researchgate.netnih.gov | A key pathway involving H-abstraction from various secondary carbons. |
| 7-membered ring | 7SS | Also very fast, competing with 6-membered ring pathways. nrel.govnih.gov | Important for H-abstraction from carbons further down the chain. |
| 8-membered ring | 8SP | Generally slower due to higher entropic barriers. researchgate.net | A minor pathway compared to smaller ring size isomerizations. |
This table is generated based on findings from studies on various monoethers and is illustrative of the expected behavior for Octane, 1-ethoxy-3,7-dimethyl-. nrel.govresearchgate.netnih.gov
The initiation of radical chain reactions often involves the abstraction of a hydrogen atom from the ether molecule by radicals such as hydroxyl (•OH). chemrxiv.org In a branched system like Octane, 1-ethoxy-3,7-dimethyl-, the site of hydrogen abstraction is crucial as it determines the primary radical formed and the subsequent reaction pathways.
The C-H bonds in ethers are not all equivalent. The bonds on the carbon atom adjacent to the ether oxygen (the α-carbon) are particularly susceptible to abstraction due to the stabilizing effect of the oxygen atom on the resulting radical. However, the branched structure of Octane, 1-ethoxy-3,7-dimethyl- also offers tertiary C-H bonds, which are inherently weaker and thus prone to abstraction.
Theoretical studies on cyclic ethers have shown that hydrogen abstraction by •OH radicals proceeds via the formation of a pre-reaction hydrogen-bonded complex. researchgate.net A similar mechanism is expected for acyclic ethers. The competition between abstraction from different sites depends on several factors, including:
Bond Dissociation Energy (BDE): Tertiary C-H bonds have lower BDEs than secondary or primary C-H bonds, making them easier to break.
Steric Hindrance: Access to the C-H bond by the abstracting radical can be sterically hindered by bulky alkyl groups. dalalinstitute.com
Radical Stability: The resulting carbon-centered radical is stabilized by hyperconjugation and, if at the α-position, by the adjacent oxygen atom.
For Octane, 1-ethoxy-3,7-dimethyl-, abstraction is most likely to occur at the tertiary C-7 position and the secondary α-carbons of the ethoxy group, leading to the formation of relatively stable radical intermediates.
Ether Cleavage Reactions and Their Mechanistic Details
Ethers are generally known for their chemical stability and are often used as solvents for this reason. openstax.org However, the C-O bond can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The mechanism of this cleavage is a nucleophilic substitution reaction and can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. openstax.orgorgoreview.com
The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen by the strong acid. chemistrysteps.com This converts the alkoxy group (-OR) into a good leaving group, an alcohol (-ROH). orgoreview.com
Sₙ1 Mechanism: If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage will proceed through an Sₙ1 mechanism. openstax.orgorgoreview.com The protonated ether decomposes to form an alcohol and a stable carbocation. The carbocation is then attacked by the halide nucleophile. wikipedia.org For Octane, 1-ethoxy-3,7-dimethyl-, the bond between the oxygen and the branched octyl group contains a tertiary carbon at position 3 and a pseudo-tertiary environment at position 7. Cleavage at the C-O bond could potentially be facilitated by the formation of a tertiary carbocation, favoring an Sₙ1 pathway.
Sₙ2 Mechanism: If the alkyl groups are primary or secondary, the cleavage follows an Sₙ2 mechanism. openstax.orgorgoreview.com The halide ion acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, displacing the alcohol. libretexts.org In the case of Octane, 1-ethoxy-3,7-dimethyl-, the ethyl group is a primary alkyl group. Therefore, Sₙ2 attack by a halide ion would preferentially occur at the ethyl group's α-carbon, leading to the formation of a haloethane and 3,7-dimethyloctan-1-ol (B75441).
Given the structure of Octane, 1-ethoxy-3,7-dimethyl-, both pathways are plausible and may compete. Cleavage of the ethyl-oxygen bond would likely follow an Sₙ2 pathway, whereas cleavage of the octyl-oxygen bond might have Sₙ1 characteristics due to the branched nature of the chain.
Pericyclic Reactions Involving Acyclic Ethers
Under high-temperature conditions, such as those found in combustion, acyclic ethers can undergo unimolecular decomposition through pericyclic reactions. researchgate.netresearchgate.net These are concerted reactions that proceed through a cyclic transition state. msu.edu
The most significant pericyclic reaction for acyclic ethers is alcohol elimination. researchgate.netresearchgate.net This reaction involves a four-centered cyclic transition state, leading to the formation of an alkene and an alcohol. researchgate.net This pathway has been identified as a crucial primary reaction in the high-temperature combustion of ethers. researchgate.net
For Octane, 1-ethoxy-3,7-dimethyl-, this reaction would involve the transfer of a hydrogen atom from the β-carbon of one of the alkyl groups to the ether oxygen, with simultaneous cleavage of the C-O bond and formation of a C=C double bond. Two primary pathways exist:
Elimination to form ethene and 3,7-dimethyloctan-1-ol: This involves the transfer of a β-hydrogen from the ethyl group.
Elimination to form ethanol (B145695) and 3,7-dimethyloct-1-ene: This involves the transfer of a β-hydrogen from the C-2 position of the octyl chain.
Theoretical studies suggest that for unimolecular decompositions of acyclic ethers, alcohol elimination is the predominant pathway at lower temperatures within the high-temperature regime. researchgate.net
Another possible, though generally less significant, pericyclic reaction is the elimination of a hydrogen molecule (H₂). researchgate.net Theoretical calculations have demonstrated that H₂ elimination in acyclic ethers is typically a negligible pathway compared to alcohol elimination. researchgate.netresearchgate.net This pathway is considered more competitive in some cyclic ethers where the structural constraints favor it, but for a flexible acyclic ether like Octane, 1-ethoxy-3,7-dimethyl-, it is not expected to be a major decomposition route. researchgate.net
Future Research Directions and Methodological Innovations
Integration of Experimental and Computational Approaches for Mechanistic Discovery
A significant future direction in the study of ethers like 1-ethoxy-3,7-dimethyloctane involves the deep integration of experimental data with computational modeling to achieve a comprehensive understanding of synthesis mechanisms. This synergistic approach provides insights that are unattainable by either method alone.
Experimental investigations, such as kinetic studies using in situ Nuclear Magnetic Resonance (NMR) spectroscopy, can monitor the real-time concentrations of reactants and products. rsc.org This data is crucial for developing concentration-based kinetic models that describe reaction rates and energy barriers. researchgate.net For instance, studies on Williamson ether synthesis have shown that reaction networks can differ significantly depending on the solvent used, affecting factors like regioselectivity and the rates of competing reactions. rsc.orgresearchgate.net
Complementing these experiments, quantum mechanical (QM) calculations are employed to elucidate the transition states of reaction pathways. rsc.orgresearchgate.net These computational methods can highlight structural differences between transition states and explain the influence of the solvent on the stabilization or destabilization of various molecular structures, which in turn dictates reaction selectivity. rsc.orgresearchgate.net By combining experimental probing, detailed kinetic modeling, and QM calculations, researchers can build a complete picture of the elementary steps in an ether's synthesis mechanism. rsc.orgresearchgate.net This three-faceted approach is invaluable for predicting the impact of different reaction conditions and for designing more efficient and selective synthetic routes for compounds such as 1-ethoxy-3,7-dimethyloctane.
Development of Novel Catalytic Systems for Selective Ether Synthesis
The development of innovative and sustainable catalytic systems is a cornerstone of future research in ether synthesis. The goal is to move beyond traditional methods towards more efficient, selective, and environmentally benign processes for producing ethers like 1-ethoxy-3,7-dimethyloctane.
Recent advancements have focused on transition-metal catalysts that can circumvent the shortcomings of classical methods like the Williamson synthesis. acs.org Iron-catalyzed systems, for example, have emerged as a promising alternative. Simple and readily available iron(III) triflate has proven to be an efficient and inexpensive catalyst for the direct etherification of alcohols. acs.orgnih.gov The addition of co-catalysts, such as ammonium (B1175870) chloride, can suppress side reactions and ensure highly selective ether formation even with challenging substrates. acs.orgnih.gov
Ruthenium-based catalysts have also shown remarkable efficacy. Cationic ruthenium–hydride complexes can catalyze the selective etherification of two different alcohols to form unsymmetrical ethers, demonstrating a broad substrate scope and tolerance for various functional groups. researchgate.netacs.org These modern catalytic methods often operate under mild conditions, generate water as the sole byproduct, and avoid the need for reactive reagents or protecting groups. acs.orgresearchgate.net The exploration of such catalysts represents a critical path toward more sustainable and economically viable production of specific ethers.
Table 1: Comparison of Novel Catalytic Systems for Ether Synthesis
| Catalyst System | Key Features | Advantages | Potential Application for 1-ethoxy-3,7-dimethyloctane Synthesis |
|---|---|---|---|
| Iron(III) Triflate with Ammonium Chloride | Environmentally benign, inexpensive iron catalyst. acs.orgnih.gov | Suppresses side reactions, allows for selective synthesis from alcohols under mild conditions. acs.orgnih.gov | Direct synthesis from 3,7-dimethyloctan-1-ol (B75441) and ethanol (B145695). |
| Cationic Ruthenium-Hydride Complex | Highly selective for unsymmetrical ether formation. researchgate.netacs.org | Broad substrate scope, tolerates various functional groups, avoids protecting groups. researchgate.net | Controlled synthesis by coupling 3,7-dimethyloctan-1-ol with an ethoxy source. |
| Palladium on Carbon (Pd/C) with Acid Solid | Heterogeneous catalyst system, suitable for continuous flow. nih.gov | Improved thermal stability, excellent regenerability, useful for producing biolubricants. nih.gov | Potential for large-scale, continuous production processes. |
| Bismuth(III) Chloride (BiCl₃) | Efficient for reductive etherification of alcohols with carbonyls. nih.gov | Operates at room temperature, does not affect phenol (B47542) or carboxylic acid groups. nih.gov | Alternative synthesis route involving the reaction of 3,7-dimethyloctan-1-ol with acetaldehyde (B116499). |
Advancements in In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of 1-ethoxy-3,7-dimethyloctane, it is crucial to understand reaction dynamics in real time. Advancements in in situ spectroscopic techniques are providing unprecedented insights into catalytic processes as they occur, moving beyond traditional analysis of final products. researchgate.netresearchgate.net These methods allow for the direct observation of reaction kinetics, the identification of transient intermediates, and the elucidation of catalyst behavior under actual operating conditions. researchgate.netresearchgate.net
Techniques such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful tools for monitoring the liquid phase of a reaction. For example, in situ ATR-IR has been used to study the synthesis of oxymethylene dimethyl ethers, revealing how even trace amounts of water can inhibit the reaction by competing for active sites on the catalyst. acs.org Similarly, in situ NMR spectroscopy can be applied to investigate synthesis reactions under continuous-flow conditions, providing detailed kinetic data. researchgate.net
Raman spectroscopy offers complementary information, particularly for reactions in aqueous media or for observing low-wavelength spectral features associated with metal-catalyst bonds. rsc.org The integration of these multi-modal in situ techniques with computational modeling presents a powerful approach to accelerate the optimization of catalytic processes for ether synthesis. researchgate.net
Table 2: In Situ Spectroscopic Techniques for Monitoring Ether Synthesis
| Technique | Principle | Information Gained | Advantages for Reaction Monitoring |
|---|---|---|---|
| In Situ NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Real-time concentration of reactants and products, structural elucidation of intermediates. rsc.org | Provides detailed kinetic data and mechanistic insights. rsc.orgresearchgate.net |
| In Situ ATR-IR Spectroscopy | Measures infrared absorption of species near a crystal surface. | Identification of functional groups, monitoring of reactant consumption and product formation, study of catalyst surface interactions. acs.orgrsc.org | Highly sensitive to liquid-phase components, allows for studying catalyst-reactant competition. acs.org |
| In Situ Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Structural information, particularly for symmetric bonds and in aqueous solutions where IR is less effective. rsc.org | Complements IR spectroscopy, less interference from water, can be used for rapid condition optimization. rsc.org |
| In Situ UV/Vis Spectroscopy | Measures the absorption of ultraviolet or visible light. | Information on electronic structure and coordination environment of metal centers in catalysts. researchgate.net | Useful for tracking changes in the oxidation state or structure of transition-metal catalysts during the reaction. researchgate.net |
Systems-Level Analysis of Ether Environmental Biogeochemistry
Understanding the environmental fate of synthetic compounds like 1-ethoxy-3,7-dimethyloctane is critical. Future research will increasingly focus on a systems-level analysis of its biogeochemistry, particularly the mechanisms of microbial degradation. While significant information exists on the breakdown of aromatic ethers, the catabolism of alkyl ethers by microorganisms is an area requiring further investigation. nih.gov
Research has shown that bacteria, such as those from the genus Rhodococcus, can degrade various ethers. nih.gov The degradation process often involves an initial oxidation at the Cα position (the carbon atom adjacent to the ether oxygen), leading to the cleavage of the ether bond. nih.gov For instance, the degradation of dibenzyl ether by certain strains proceeds through the intermediate formation of benzoic acid. nih.gov
A systems-level approach to studying the biodegradation of 1-ethoxy-3,7-dimethyloctane would involve integrating multi-omics techniques (genomics, proteomics, metabolomics) to identify the specific microorganisms, enzymes, and metabolic pathways responsible for its breakdown. This could involve dioxygenase systems, which are known to initiate the degradation of various aromatic compounds by incorporating molecular oxygen. researchgate.net Mapping these degradation pathways, similar to the comprehensive metabolic maps in databases like KEGG, is essential for predicting the compound's persistence in the environment and for developing potential bioremediation strategies. genome.jp
Q & A
Q. How can researchers reliably identify and quantify 1-ethoxy-3,7-dimethyl-octane in complex mixtures?
Methodological Answer:
- Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., HP-5MS) for separation, coupled with electron ionization (EI) for fragmentation patterns. Compare retention indices and mass spectra to NIST reference libraries .
- For quantification, employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate with calibration curves spanning 0.1–100 ppm, ensuring R² > 0.98. Cross-validate using nuclear magnetic resonance (NMR) for structural confirmation, focusing on ethoxy (-OCH₂CH₃) and methyl (-CH₃) proton signals.
Q. What synthetic pathways are optimal for producing 1-ethoxy-3,7-dimethyl-octane with high purity?
Methodological Answer:
- Route 1: Williamson ether synthesis: React 3,7-dimethyl-octan-1-ol with ethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous THF. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation (bp ~180–190°C at 760 mmHg).
- Route 2: Acid-catalyzed etherification using 3,7-dimethyl-octan-1-ol and ethanol with sulfuric acid. Optimize reaction time (4–6 hrs) and temperature (80–100°C) to minimize byproducts like alkenes. Confirm purity via GC-MS and differential scanning calorimetry (DSC) for phase behavior .
Advanced Research Questions
Q. How do branching and substituent positions influence the combustion kinetics of 1-ethoxy-3,7-dimethyl-octane?
Methodological Answer:
- Conduct shock tube experiments to measure ignition delay times (IDTs) at 20–40 atm and 700–1200 K. Compare with n-octane and iso-octane baselines to isolate effects of ethoxy and methyl groups. Use laser absorption spectroscopy to track intermediate species (e.g., CO, CH₃O) .
- Develop a detailed kinetic model using software like Chemkin-Pro. Validate against experimental IDTs, focusing on β-scission of ethoxy radicals and H-atom abstraction from methyl branches. Address discrepancies by adjusting rate constants for key reactions (e.g., ROO → QOOH) .
Q. What catalytic systems enhance the selective oxidation of 1-ethoxy-3,7-dimethyl-octane for value-added chemical production?
Methodological Answer:
- Screen heterogeneous catalysts (e.g., Pt/SiO₂, MoO₃/Al₂O₃) under flow reactor conditions (200–300°C, 5–10 bar O₂). Analyze products via GC-FID and FTIR to identify aldehydes (e.g., 3,7-dimethyl-octanal) and ketones.
- Optimize selectivity using density functional theory (DFT) calculations to model adsorption energies of intermediates on catalyst surfaces. Prioritize catalysts with low activation barriers (<1.5 eV) for C-O bond cleavage .
Data Contradiction and Validation
Q. How should researchers resolve conflicting reports on the octane sensitivity (S = RON − MON) of branched ethers like 1-ethoxy-3,7-dimethyl-octane?
Methodological Answer:
- Replicate RON/MON tests per ASTM D2699 (RON) and D2700 (MON) protocols. Use a CFR engine at 600 rpm (RON) and 900 rpm (MON), maintaining intake air at 52°C and 149 kPa. Compare results with literature values (e.g., VP Racing Fuels’ database) .
- Investigate discrepancies by analyzing fuel blends for trace impurities (e.g., peroxides) via iodometric titration. Validate using advanced ignition quality testers (e.g., AFIDA) to decouple chemical and physical effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
